7-(2,5-difluorophenyl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F5NO2S/c20-13-3-6-16(21)15(11-13)17-7-8-25(9-10-28-17)18(26)12-1-4-14(5-2-12)27-19(22,23)24/h1-6,11,17H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCXSIXCUFICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2,5-Difluorophenyl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazepane class, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 385.33 g/mol
The presence of fluorinated aromatic groups enhances its lipophilicity and may contribute to its biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cancer Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival, particularly in cancer cells with specific mutations such as KRAS G12C .
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in malignant cells, which is crucial for effective cancer therapy .
- Anti-angiogenic Properties : Some studies suggest that this compound could inhibit angiogenesis, thereby restricting tumor growth by limiting blood supply .
In Vitro Studies
A series of in vitro studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. Below is a summary table of findings:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 10.5 | KRAS G12C pathway inhibition |
| HeLa (Cervical) | 12.3 | Anti-angiogenic activity |
| HCT116 (Colon) | 8.9 | Cell cycle arrest |
These results indicate promising activity against multiple types of cancer cells.
Case Studies
-
Case Study on MCF-7 Cells :
A study focusing on MCF-7 cells revealed that treatment with the compound led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer . -
KRAS G12C Mutant Models :
In models expressing KRAS G12C mutations, the compound showed effective inhibition of downstream signaling pathways associated with tumor growth. This suggests its potential use in targeted therapies for specific cancer types .
Comparison with Similar Compounds
1-(7-(2,5-Difluorophenyl)-1,4-Thiazepan-4-yl)-2-(3-(Trifluoromethyl)phenyl)Ethanone
Key Differences :
- Substituent Chemistry: The analogous compound replaces the 4-(trifluoromethoxy)benzoyl group with a 3-(trifluoromethyl)phenyl-ethanone moiety.
- Molecular Weight: The analogue has a molecular weight of 415.4 g/mol (C20H18F5NOS), slightly lower than the target compound due to differences in substituents .
- Synthetic Flexibility: The ethanone linker in the analogue may offer different reactivity profiles compared to the benzoyl group in the target compound.
Thiazolo[4,5-d]Pyrimidine Derivatives ()
Key Differences :
- Core Heterocycle : Compounds like 19 and 20 in feature fused thiazolo-pyrimidine rings, which are structurally rigid compared to the flexible 1,4-thiazepane core. This rigidity may limit conformational adaptability in biological systems .
- Substituent Diversity: These derivatives incorporate coumarin and thieno-pyrimidine moieties, which are absent in the target compound. Such groups could confer fluorescence properties or distinct binding modes .
Physicochemical and Pharmacological Properties
Research Implications
- Structure-Activity Relationships (SAR) : The trifluoromethoxy group in the target compound may enhance binding to electron-deficient pockets in biological targets compared to CF₃-containing analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
